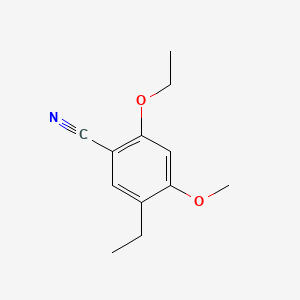
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with oxiranylmethyl neodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with oxiranylmethyl neodecanoate is a complex polymeric compound. This compound is known for its unique structural properties, which make it valuable in various industrial applications. It is synthesized through the polymerization of 5-Isobenzofurancarboxylic acid with oxiranylmethyl neodecanoate, resulting in a polymer with significant thermal stability and chemical resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with oxiranylmethyl neodecanoate typically involves a polymerization reaction. The reaction is initiated by mixing 5-Isobenzofurancarboxylic acid with oxiranylmethyl neodecanoate under controlled conditions. The reaction conditions, such as temperature, pressure, and catalysts, are carefully optimized to ensure the formation of the desired polymer. The process may involve the use of solvents to facilitate the reaction and control the molecular weight of the polymer.
Industrial Production Methods
In an industrial setting, the production of this polymer involves large-scale polymerization reactors. The raw materials are fed into the reactor, where they undergo polymerization under controlled conditions. The reaction is monitored to ensure consistent quality and yield. After polymerization, the polymer is purified and processed into the desired form, such as pellets or powders, for further use in various applications.
Chemical Reactions Analysis
Types of Reactions
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with oxiranylmethyl neodecanoate can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by introducing new functional groups.
Substitution: The polymer can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may introduce new functional groups like amines or alcohols.
Scientific Research Applications
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with oxiranylmethyl neodecanoate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing advanced materials with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing medical devices and implants.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites due to its thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s unique structure allows it to interact with specific receptors or enzymes, leading to desired biological or chemical effects. For example, in drug delivery systems, the polymer can encapsulate active pharmaceutical ingredients and release them in a controlled manner at the target site.
Comparison with Similar Compounds
Similar Compounds
- 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with 1,2-propanediol
- 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with 1,1-methylenebis4-isocyanatobenzene
Uniqueness
Compared to similar compounds, 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with oxiranylmethyl neodecanoate offers unique properties such as enhanced thermal stability and chemical resistance. These properties make it particularly suitable for applications requiring high-performance materials.
Properties
CAS No. |
128730-81-4 |
|---|---|
Molecular Formula |
C22H28O8 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1,3-dioxo-2-benzofuran-5-carboxylic acid;oxiran-2-ylmethyl 7,7-dimethyloctanoate |
InChI |
InChI=1S/C13H24O3.C9H4O5/c1-13(2,3)8-6-4-5-7-12(14)16-10-11-9-15-11;10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12/h11H,4-10H2,1-3H3;1-3H,(H,10,11) |
InChI Key |
KXWKLHZBMJSLKN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CCCCCC(=O)OCC1CO1.C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)OCC1CO1.C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O |
Related CAS |
128730-81-4 |
Synonyms |
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with oxiranylmethyl neodecanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592615.png)
